Methyl 2-(4-benzylpiperazin-1-yl)-4-oxo-3-(m-tolyl)-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 2-(4-benzylpiperazin-1-yl)-4-oxo-3-(m-tolyl)-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a 4-oxo-3,4-dihydroquinazoline core. Key structural features include:
- 3-position substitution: An m-tolyl (meta-methylphenyl) group, contributing steric bulk and lipophilicity.
Quinazoline derivatives are frequently explored as enzyme inhibitors (e.g., soluble epoxide hydrolase, sEH) due to their structural mimicry of nucleotide cofactors .
Properties
IUPAC Name |
methyl 2-(4-benzylpiperazin-1-yl)-3-(3-methylphenyl)-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-20-7-6-10-23(17-20)32-26(33)24-12-11-22(27(34)35-2)18-25(24)29-28(32)31-15-13-30(14-16-31)19-21-8-4-3-5-9-21/h3-12,17-18H,13-16,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLICELTNMLQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-benzylpiperazin-1-yl)-4-oxo-3-(m-tolyl)-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a quinazoline core with a benzylpiperazine substituent, which is known to influence its pharmacological properties. The molecular formula is and the compound has notable lipophilicity, which may enhance its bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : It has been tested against several pathogens, showing promising results.
- Cytotoxicity : The compound's cytotoxic effects have been evaluated in different cancer cell lines.
- Neuropharmacological Effects : Its interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed through Minimum Inhibitory Concentration (MIC) studies against various bacterial and fungal strains. The results are summarized in Table 1.
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 | |
| Aspergillus niger | 32 |
Cytotoxicity Studies
Cytotoxicity was evaluated using several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound demonstrated selective cytotoxicity with IC50 values as follows:
Neuropharmacological Effects
The compound's neuropharmacological profile was explored through behavioral assays in rodent models. Notable findings include:
- Anxiolytic Effects : In the elevated plus maze test, the compound significantly increased the time spent in the open arms compared to controls.
- Antidepressant Activity : In the forced swim test, it reduced immobility time, suggesting potential antidepressant properties.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University investigated the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The findings indicated that the compound effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting a novel mechanism of action.
- Case Study on Cancer Cell Lines : Another study explored the cytotoxic effects on pancreatic cancer cells. The results showed that treatment with the compound led to significant apoptosis as evidenced by flow cytometry analysis.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key Observations :
- 2-Position Diversity : The target compound’s 4-benzylpiperazinyl group contrasts with thioxo or benzylthio groups in Compounds 7–7. Piperazine derivatives often enhance solubility and receptor affinity compared to sulfur-containing substituents .
- 3-Position : The m-tolyl group in the target compound introduces meta-methyl steric effects, differing from the unsubstituted phenyl in Compounds 7–8. This modification may influence binding pocket interactions in enzymatic targets.
- Synthesis Yields : While the target compound’s yield is unspecified, high yields (81–94%) for Compounds 8–9 suggest that benzylthio substitutions are synthetically efficient, whereas thioxo groups (Compound 7) may require harsher conditions (e.g., elevated temperatures in pyridine) .
Functional and Pharmacological Implications
- Enzyme Inhibition : Compounds 7–9 were designed as sEH inhibitors . The target compound’s 4-benzylpiperazinyl group may improve interaction with polar residues in enzyme active sites compared to thioether-linked substituents.
- Solubility and Bioavailability : The methyl carboxylate at the 7-position (common across all compounds) enhances aqueous solubility. The benzylpiperazine moiety in the target compound could further improve tissue penetration due to its basic nitrogen centers .
Broader Context of Heterocyclic Therapeutics
- Such structural parallels highlight the therapeutic relevance of heterocyclic scaffolds with electron-withdrawing groups (e.g., CF₃) for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
